1-(4-propoxyphenyl)-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-propoxyphenyl)-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione, also known as PPTMP, is a chemical compound that has been studied for its potential use in scientific research. It belongs to the class of pyrrolidinedione derivatives and has been found to have various biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 1-(4-propoxyphenyl)-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione is not fully understood. However, it has been suggested that it may act as an antioxidant and reduce oxidative stress in cells. It may also modulate various signaling pathways and affect gene expression. Further studies are needed to fully elucidate the mechanism of action of 1-(4-propoxyphenyl)-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione.
Biochemical and Physiological Effects:
1-(4-propoxyphenyl)-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis in cells. It can also modulate various signaling pathways and affect gene expression. In addition, 1-(4-propoxyphenyl)-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione has been found to have anti-tumor properties and can induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(4-propoxyphenyl)-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione in lab experiments is its relatively simple synthesis method. It is also a stable compound and can be stored for long periods of time. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 1-(4-propoxyphenyl)-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione. One area of interest is its potential as a neuroprotective agent. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in animal models of neurodegenerative diseases. Another area of interest is its potential as an anti-tumor agent. Studies are needed to determine its efficacy in different types of cancer and to elucidate its mechanism of action. Overall, 1-(4-propoxyphenyl)-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione is a promising compound that has the potential to be used in various scientific research applications.
Synthesis Methods
The synthesis of 1-(4-propoxyphenyl)-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione involves the reaction of 4-propoxyphenylhydrazine with 4-thiomorpholinecarboxylic acid to form the corresponding hydrazone. This hydrazone is then cyclized with succinic anhydride to produce the final product, 1-(4-propoxyphenyl)-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione. The synthesis method has been reported in the literature and has been found to be relatively simple and efficient.
Scientific Research Applications
1-(4-propoxyphenyl)-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione has been studied for its potential use in various scientific research applications. One of the main areas of interest is its potential as a neuroprotective agent. Studies have shown that 1-(4-propoxyphenyl)-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione can protect neurons from oxidative stress and reduce neuroinflammation. It has also been found to have anti-tumor properties and can induce apoptosis in cancer cells.
properties
IUPAC Name |
1-(4-propoxyphenyl)-3-thiomorpholin-4-ylpyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-2-9-22-14-5-3-13(4-6-14)19-16(20)12-15(17(19)21)18-7-10-23-11-8-18/h3-6,15H,2,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BELFPQMWXWPKKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.